molecular formula C24H26ClN3O3 B2554614 {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326838-91-8

{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2554614
CAS No.: 1326838-91-8
M. Wt: 439.94
InChI Key: XGEXXBZKZZGGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic derivative of quinoline. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoline core, a propoxybenzyl group, and a morpholinyl methanone moiety, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Propoxybenzyl Group: The propoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the chloroquinoline reacts with 4-propoxybenzylamine under basic conditions.

    Formation of the Morpholinyl Methanone Moiety: The final step involves the reaction of the intermediate with morpholine and a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the morpholinyl methanone group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline or hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as DNA and proteins, makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its potential to inhibit specific enzymes or receptors involved in disease pathways is of particular interest.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial and anticancer agent with structural similarities.

    Mefloquine: Used for the treatment and prevention of malaria, sharing the quinoline scaffold.

Uniqueness

What sets {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl methanone moiety, in particular, may enhance its solubility and bioavailability compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-2-11-31-19-6-3-17(4-7-19)15-27-23-20-14-18(25)5-8-22(20)26-16-21(23)24(29)28-9-12-30-13-10-28/h3-8,14,16H,2,9-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEXXBZKZZGGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.